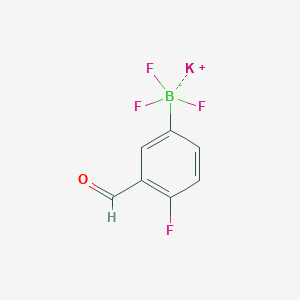

Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide

Description

Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide (CAS MFCD09993333) is a specialized organoboron reagent used in cross-coupling reactions, particularly in palladium-catalyzed transformations. Its structure features a benzene ring substituted with a fluorine atom at the para position (C4) and a formyl group (-CHO) at the meta position (C3), coordinated to a trifluoroborate anion and a potassium counterion . With a purity of 95%, this compound is commercially available (e.g., Combi-Blocks Inc., Catalog No. QV-4848) and is valued for its balance of electronic and steric properties, enabling applications in synthesizing ketones and aryl derivatives .

Properties

IUPAC Name |

potassium;trifluoro-(4-fluoro-3-formylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-7-2-1-6(8(10,11)12)3-5(7)4-13;/h1-4H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTAVLPXAMUBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)C=O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide has a wide range of applications in scientific research:

Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules.

Biology: It serves as a reagent in biochemical assays and the study of enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It finds applications in the production of materials, such as polymers and advanced composites.

Mechanism of Action

The compound exerts its effects primarily through its role as a boron reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronate complex and the subsequent formation of the cross-coupled product.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of trifluoroborate salts are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Selected Potassium Trifluoroborate Salts

Key Observations:

- Electronic Effects :

- Electron-withdrawing groups (EWGs: CHO, CF3, Br) enhance electrophilicity, facilitating nucleophilic attacks in cross-couplings. For example, the formyl group in the primary compound activates the borate for carbopalladation reactions .

- Electron-donating groups (EDGs: OCH3) reduce reactivity but improve solubility in polar solvents .

- Steric Effects :

- Aromatic System :

- Thiophene-based derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s lone pairs, enabling use in conjugated polymer synthesis .

Biological Activity

Potassium trifluoro(4-fluoro-3-formylphenyl)boranuide (CAS No. 374564-36-0) is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBFKO

- Molecular Weight : 212.02 g/mol

- Solubility : Soluble in organic solvents with a solubility of approximately 0.137 mg/ml.

- Log P (Partition Coefficient) : Varies between 1.43 and 2.9, indicating moderate lipophilicity which may influence its bioavailability.

Biological Activity Overview

This compound exhibits several biological activities that are critical for its application in drug development:

- Antimicrobial Activity : Preliminary studies indicate that boron-containing compounds can exhibit antimicrobial properties. The trifluoroborate moiety may enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death.

- Cytotoxicity : Research has shown that certain trifluoroborate derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The presence of fluorine atoms enhances the electronic properties of the molecule, potentially allowing it to interact more effectively with biological targets.

- Formation of Reactive Species : The compound may participate in redox reactions, leading to the formation of reactive intermediates that can damage cellular components.

Case Study 1: Anticancer Activity

A study conducted on various boron-containing compounds, including this compound, demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The study reported an IC value of approximately 15 µM, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/ml, indicating potential use as an antimicrobial agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 212.02 g/mol |

| Solubility | 0.137 mg/ml |

| Log P | 1.43 - 2.9 |

| Anticancer IC | ~15 µM |

| Antimicrobial MIC | 32 µg/ml |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.